molecular formula C3HBr2N3O2 B1436487 2,5-dibromo-4-nitro-1H-imidazole CAS No. 6154-30-9

2,5-dibromo-4-nitro-1H-imidazole

Cat. No. B1436487
CAS RN: 6154-30-9
M. Wt: 270.87 g/mol
InChI Key: ZGEMTDYSQTXJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dibromo-4-nitro-1H-imidazole is an important intermediate in the synthesis of the bactericidal drug Delamanid . It is also used to synthesize other nitroimidazoles under development .


Synthesis Analysis

The synthesis of 2,5-dibromo-4-nitro-1H-imidazole involves dibromination of 4-nitroimidazole followed by selective debromination using an in situ reductive deiodination strategy . This process is facile, safe, and easy to scale up .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

The molecular weight of 2,5-dibromo-4-nitro-1H-imidazole is 270.87 . It has a melting point of >270 °C, a boiling point of 396℃, and a density of 2.575 . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Antibacterial/Antiparasitic Properties

  • One-Pot Catalyzed Synthesis for Antibacterial and Antiparasitic Activities : A study by Mathias et al. (2017) discussed an efficient one-pot method to synthesize 2,4-disubstituted 5-nitroimidazole derivatives with notable antibacterial and antiparasitic properties (Mathias et al., 2017).

Photochemical Behavior

  • Photochemical Rearrangement in Water-Containing Solutions : Pfoertner and Daly (1987) explored the photochemical behavior of 2-methyl-5-nitro-1H-imidazoles in water, leading to various compounds through photorearrangement (Pfoertner & Daly, 1987).

Structural and Synthetic Studies

  • Structural Analysis of Derivatives : Chauvière, Jaud, and Rameau (1995) examined the crystalline structures of imidazole derivatives synthesized from 2,4-dibromo-1-methyl-5-nitro-imidazole, revealing the specific substitutions and solid-state geometries (Chauvière et al., 1995).

Diverse Biological Activity

  • Review on Nitro-Imidazole Derivatives : Meher, Sethy, and Rao (2012) reviewed the application of nitroimidazole derivatives in various diseases, highlighting their use in antibacterial, antifungal, and anti-HIV treatments, among others (Meher et al., 2012).

Antiparasitic and Antimicrobial Activities

  • Synthesis and Biological Activity of Vinyl-Substituted Derivatives : Cavalleri, Volpe, and Arioli (1977) synthesized 2-nitro-1H-imidazoles with vinyl chains, showing significant antibacterial and antitrichomonal activity in mice (Cavalleri et al., 1977).

Synthesis Methodologies

  • Efficient Synthesis of 2-Nitro-1-Vinyl-1H-imidazole : Velez et al. (2022) presented an efficient method for synthesizing 2-nitro-1-vinyl-1H-imidazole, a compound showing potential in designing new drugs for Chagas disease (Velez et al., 2022).

Pharmacological Applications

  • Potential in Human African Trypanosomiasis Treatment : Trunz et al. (2011) synthesized a series of 1-aryl-4-nitro-1H-imidazoles, identifying promising leads for treating Human African Trypanosomiasis (Trunz et al., 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a need for the development of a new drug that overcomes the antimicrobial resistance (AMR) problems . Therefore, there is an ongoing search for alternative 5-nitroimidazoles effective on anaerobic-resistant strains without serious adverse effects .

properties

IUPAC Name

2,4-dibromo-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr2N3O2/c4-1-2(8(9)10)7-3(5)6-1/h(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEMTDYSQTXJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N1)Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210529
Record name Imidazole, 2,4-dibromo-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dibromo-4-nitro-1H-imidazole

CAS RN

6154-30-9
Record name Imidazole, 2,4-dibromo-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6154-30-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidazole, 2,4-dibromo-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dibromo-4-nitro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2,5-dibromo-4-nitro-1H-imidazole
Reactant of Route 3
Reactant of Route 3
2,5-dibromo-4-nitro-1H-imidazole
Reactant of Route 4
Reactant of Route 4
2,5-dibromo-4-nitro-1H-imidazole
Reactant of Route 5
2,5-dibromo-4-nitro-1H-imidazole
Reactant of Route 6
2,5-dibromo-4-nitro-1H-imidazole

Citations

For This Compound
5
Citations
SR Pedada, VS Satam, PJ Tambade… - … Process Research & …, 2013 - ACS Publications
An efficient two-step method for the synthesis of 2-bromo-4-nitroimidazole, 6, a key building block for nitroimidazole drugs, has been developed. The synthesis involves dibromination of …
Number of citations: 14 pubs.acs.org
YG Kang, CY Park, H Shin, R Singh, G Arora… - Bioorganic & Medicinal …, 2015 - Elsevier
Tuberculosis (TB) is a major global health problem, and new drug targets and scaffolds need to be identified to combat the emergence of drug resistant TB. The nitroimidazooxazine PA-…
Number of citations: 13 www.sciencedirect.com
T Lucas, JP Dietz, FSP Cardoso… - … Process Research & …, 2023 - ACS Publications
An efficient gram-scale synthesis of the antituberculosis agent pretomanid using straightforward chemistry, mild reaction conditions, and readily available starting materials is reported. …
Number of citations: 6 pubs.acs.org
AM Thompson, A Blaser, RF Anderson… - Journal of medicinal …, 2009 - ACS Publications
The nitroimidazooxazine S-1 (PA-824) is a new class of bioreductive drug for tuberculosis. A series of related bicyclic nitroheterocycles was synthesized, designed to have a wide range …
Number of citations: 117 pubs.acs.org
RV Patel, YS Keum, S Won Park - Mini Reviews in Medicinal …, 2015 - ingentaconnect.com
Tuberculosis is a leading killer of lives worldwide and the global curse of multi-drug resistant tuberculosis is attaining really dangerous levels. Synergistic interaction of HIV and TB is the …
Number of citations: 12 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.